2-Methoxy-3-(trifluoromethyl)benzoyl chloride
Overview
Description
2-Methoxy-3-(trifluoromethyl)benzoyl chloride is an organic compound with the molecular formula C9H6ClF3O2. It is a derivative of benzoyl chloride, where the benzene ring is substituted with a methoxy group at the second position and a trifluoromethyl group at the third position. This compound is used in various chemical reactions and has applications in scientific research and industrial processes .
Scientific Research Applications
2-Methoxy-3-(trifluoromethyl)benzoyl chloride is used in various scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Pharmaceutical Research: The compound is used in the development of new drugs and pharmaceuticals, particularly in the synthesis of intermediates and active pharmaceutical ingredients.
Material Science: It is used in the preparation of functional materials, such as polymers and coatings, with specific properties.
Chemical Biology: The compound is used in the study of biological systems and the development of chemical probes for investigating biological processes
Safety and Hazards
Mechanism of Action
Target of Action
It is often used as a building block for the synthesis of more complex pharmaceutical and biologically active compounds .
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of 2-Methoxy-3-(trifluoromethyl)benzoyl chloride. For instance, as an acyl chloride, it would be expected to react readily with water, potentially limiting its stability in aqueous environments .
Biochemical Analysis
Biochemical Properties
2-Methoxy-3-(trifluoromethyl)benzoyl chloride plays a crucial role in various biochemical reactions. It is known to interact with several enzymes and proteins, facilitating the formation of more complex molecules. For instance, it can be used in the synthesis of pharmaceutical compounds and biologically active molecules . The interactions between this compound and biomolecules often involve nucleophilic substitution reactions, where the chloride group is replaced by other nucleophiles.
Cellular Effects
The effects of this compound on cells and cellular processes are significant. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to cause changes in the expression of certain genes and proteins, which can lead to alterations in cellular behavior . Additionally, this compound can impact cellular metabolism by interacting with metabolic enzymes and altering metabolic flux.
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the binding interactions with biomolecules, such as enzymes and proteins. These interactions can lead to enzyme inhibition or activation, depending on the specific context . Additionally, this compound can cause changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors to consider. It has been observed that this compound is relatively stable under ambient conditions . Prolonged exposure to certain environmental factors, such as light and heat, can lead to its degradation. Long-term effects on cellular function have also been studied, with some reports indicating potential cytotoxicity at higher concentrations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of this compound can have beneficial effects, such as enhancing certain biochemical pathways . At higher doses, this compound can exhibit toxic or adverse effects, including damage to tissues and organs. Threshold effects have been observed, where the compound’s impact becomes more pronounced beyond a certain dosage level.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, this compound can be metabolized by cytochrome P450 enzymes, leading to the formation of reactive intermediates. These intermediates can further interact with other biomolecules, affecting overall metabolic processes.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or passive diffusion . Once inside the cells, it can bind to various proteins and accumulate in specific cellular compartments. The distribution of this compound can influence its localization and overall effectiveness.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with DNA and transcription factors, or to the mitochondria, where it can affect energy metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Methoxy-3-(trifluoromethyl)benzoyl chloride can be synthesized through the reaction of 2-methoxy-3-(trifluoromethyl)benzoic acid with thionyl chloride. The reaction is typically carried out under reflux conditions at a temperature of around 80°C for several hours. The excess thionyl chloride is then removed by distillation under reduced pressure to obtain the final product .
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The process involves the use of large reaction vessels and efficient distillation equipment to handle the reagents and products safely and effectively .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethyl)benzoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The compound can react with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Hydrolysis: In the presence of water, it can hydrolyze to form 2-methoxy-3-(trifluoromethyl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: It can be used as an acylating agent in Friedel-Crafts reactions to introduce the 2-methoxy-3-(trifluoromethyl)benzoyl group into aromatic compounds
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed.
Hydrolysis: This reaction can occur under acidic or basic conditions, with water acting as the nucleophile.
Friedel-Crafts Acylation: The reaction is usually carried out in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) under anhydrous conditions.
Major Products Formed
Nucleophilic Substitution: Amides, esters, and thioesters.
Hydrolysis: 2-Methoxy-3-(trifluoromethyl)benzoic acid and hydrochloric acid.
Friedel-Crafts Acylation: Aromatic compounds substituted with the 2-methoxy-3-(trifluoromethyl)benzoyl group
Comparison with Similar Compounds
Similar Compounds
2-Methoxybenzoyl chloride: Similar structure but lacks the trifluoromethyl group.
3-(Trifluoromethyl)benzoyl chloride: Similar structure but lacks the methoxy group.
2-(Trifluoromethyl)benzoyl chloride: Similar structure but the trifluoromethyl group is at the second position instead of the third .
Uniqueness
2-Methoxy-3-(trifluoromethyl)benzoyl chloride is unique due to the presence of both the methoxy and trifluoromethyl groups on the benzene ring. This combination of substituents imparts distinct chemical properties, such as increased reactivity and stability, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
2-methoxy-3-(trifluoromethyl)benzoyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClF3O2/c1-15-7-5(8(10)14)3-2-4-6(7)9(11,12)13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQPCMLSRLWUEQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClF3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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